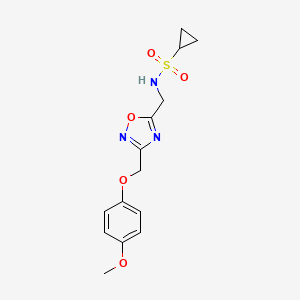

N-((3-((4-méthoxyphénoxy)méthyl)-1,2,4-oxadiazol-5-yl)méthyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H17N3O5S and its molecular weight is 339.37. The purity is usually 95%.

BenchChem offers high-quality N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Dérivés d'Acide Boronique: N-((3-((4-méthoxyphénoxy)méthyl)-1,2,4-oxadiazol-5-yl)méthyl)cyclopropanesulfonamide contient des groupes borate et sulfonamide. Les composés organoborés, en particulier les borates d'aryle, jouent un rôle crucial dans la synthèse organique. Ils sont utilisés comme intermédiaires et protègent les diols pendant la synthèse de médicaments. Les composés d'acide boronique sont également impliqués dans la synthèse asymétrique, les réactions de Diels-Alder et les réactions de couplage de Suzuki .

- Inhibiteurs Enzymatiques et Ligands: Les composés d'acide boronique servent d'inhibiteurs enzymatiques et de médicaments ligands spécifiques. Leur stabilité, leur faible toxicité et leur réactivité les rendent précieux dans la recherche pharmaceutique .

- Détection du Peroxyde d'Hydrogène: Les liaisons d'ester boronique dans des composés comme this compound peuvent servir de sondes fluorescentes. Ils aident à identifier le peroxyde d'hydrogène, les sucres, les ions cuivre et les catécholamines .

- Détection Microenvironnementale: Ces composés répondent aux changements de pH, de niveaux de glucose et d'ATP au sein des organismes. Les chercheurs les utilisent pour construire des vecteurs de médicaments sensibles aux stimuli pour une libération contrôlée de médicaments .

- Vecteurs de Médicaments Liés au Borate: this compound peut être incorporé dans des vecteurs de médicaments. Les liaisons borate offrent des avantages tels que des conditions de construction simples, la biocompatibilité et la sensibilité aux signaux microenvironnementaux. Ces vecteurs peuvent administrer des médicaments anticancéreux, de l'insuline et des gènes .

- Caractérisation Structurelle: Les chercheurs ont caractérisé la structure cristalline de ce composé en utilisant des techniques telles que la RMN du 1H et du 13C, l'IR, la spectrométrie de masse et la diffraction des rayons X sur monocristal .

- Théorie de la Fonctionnelle de la Densité (DFT): Les calculs DFT fournissent des informations sur le potentiel électrostatique moléculaire et les orbitales moléculaires frontières, ce qui contribue à la compréhension des propriétés physiques et chimiques .

Synthèse Organique et Développement de Médicaments

Sondes Fluorescentes et Applications de Détection

Systèmes d'Administration de Médicaments

Cristallographie et Études Computationnelles

En résumé, this compound est prometteur dans le développement de médicaments, les applications de détection et les systèmes d'administration de médicaments. Sa combinaison unique de groupes borate et sulfonamide en fait un sujet fascinant pour des recherches plus approfondies. 🌟

Activité Biologique

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a synthetic compound with potential medicinal applications. Its complex structure incorporates a 1,2,4-oxadiazole ring and a cyclopropanesulfonamide moiety, indicating possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is C19H23N5O4S, with a molecular weight of approximately 389.4 g/mol . The presence of functional groups such as methoxyphenoxy and sulfonamide contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds featuring similar structural components. For instance, derivatives of oxadiazoles have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound 8 | 0.004 | Enterobacter cloacae |

| Compound 11 | 0.015 | Staphylococcus aureus |

| Compound 12 | 0.011 | Escherichia coli |

The compound's structural features may enhance its binding affinity to bacterial enzymes or receptors, leading to its observed antimicrobial effects.

Cytotoxicity

In vitro studies have demonstrated that compounds similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide exhibit cytotoxic effects against various cancer cell lines. For example, some oxadiazoline derivatives showed IC50 values ranging from 0.9 µM to 4.5 µM against human cancer cell lines . This suggests that the compound may possess anticancer properties worth further exploration.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole ring may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : Compounds with similar structures have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : The sulfonamide group may alter membrane permeability in bacteria or cancer cells, leading to cell death.

Case Studies

A recent study focused on the synthesis and evaluation of related oxadiazole derivatives highlighted their potential as antimicrobial agents and cytotoxic compounds against cancer cells . These findings support the hypothesis that N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide may exhibit similar activities due to its structural characteristics.

Propriétés

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-20-10-2-4-11(5-3-10)21-9-13-16-14(22-17-13)8-15-23(18,19)12-6-7-12/h2-5,12,15H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRYWHQCQHLOFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.